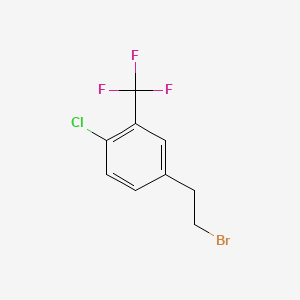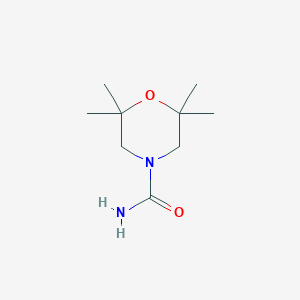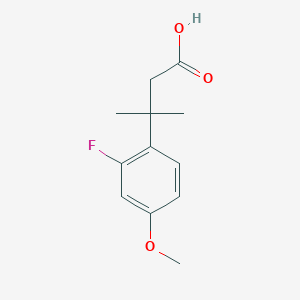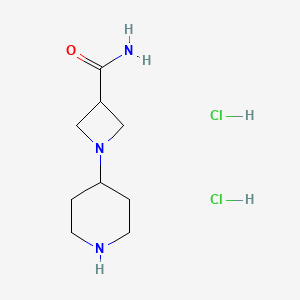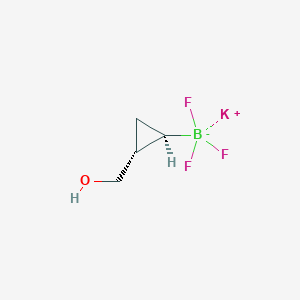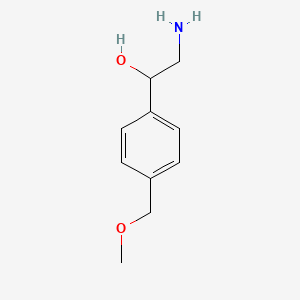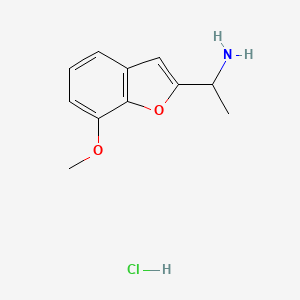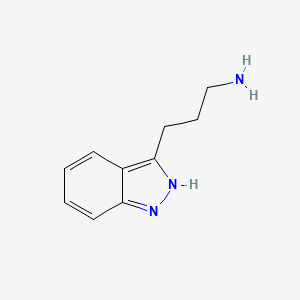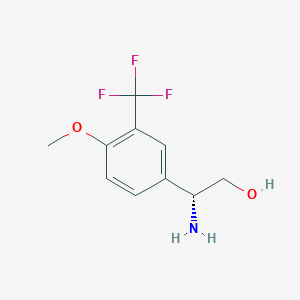
(r)-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with a complex structure. It features an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the use of starting materials such as 4-methoxy-3-(trifluoromethyl)benzaldehyde, which undergoes a series of reactions including reductive amination and chiral resolution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, use of chiral catalysts, and advanced purification methods like crystallization and chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its chiral nature and functional groups.
Medicine
In medicine, ®-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol may serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the methoxy and trifluoromethyl groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(4-methoxyphenyl)ethanol: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Amino-2-(3-trifluoromethylphenyl)ethanol: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in ®-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol makes it unique, providing a balance of electronic and steric effects that can be exploited in various chemical and biological applications.
Propriétés
Formule moléculaire |
C10H12F3NO2 |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
(2R)-2-amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(8(14)5-15)4-7(9)10(11,12)13/h2-4,8,15H,5,14H2,1H3/t8-/m0/s1 |
Clé InChI |
KSPAVDBPCUKAQE-QMMMGPOBSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@H](CO)N)C(F)(F)F |
SMILES canonique |
COC1=C(C=C(C=C1)C(CO)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B13586665.png)
![5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B13586674.png)
![2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13586676.png)
![N-(4-{2-[(4-chloro-3-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13586678.png)
